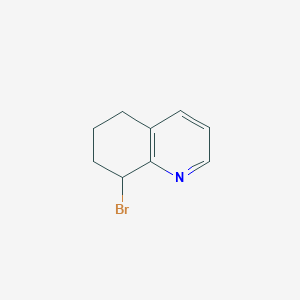
8-Bromo-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5,6,7,8-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a compound that is part of the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The addition of a bromine atom to the tetrahydroquinoline structure can significantly alter its chemical properties and biological activities, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5,6,7,8-tetrahydroquinoline typically involves the bromination of 5,6,7,8-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to comply with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the formation of different tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Various substituted tetrahydroquinolines.
Oxidation Reactions: Quinoline derivatives.
Reduction Reactions: Different tetrahydroquinoline derivatives
Aplicaciones Científicas De Investigación
8-Bromo-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of 8-Bromo-5,6,7,8-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative activity. The exact pathways and molecular targets can vary based on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoline: The non-brominated parent compound.
6-Bromo-5,6,7,8-tetrahydroquinoline: A similar brominated derivative with the bromine atom at a different position.
8-Chloro-5,6,7,8-tetrahydroquinoline: A chloro-substituted derivative.
Uniqueness
8-Bromo-5,6,7,8-tetrahydroquinoline is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications .
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
8-bromo-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 |
Clave InChI |
KTNQCBMOQXGOMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


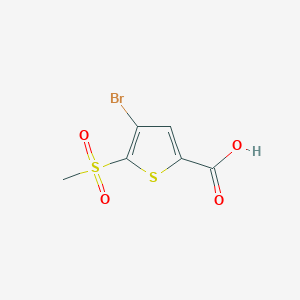
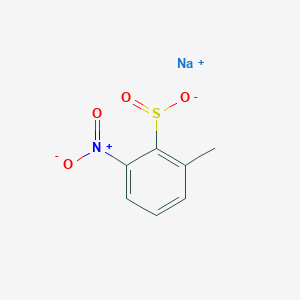
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
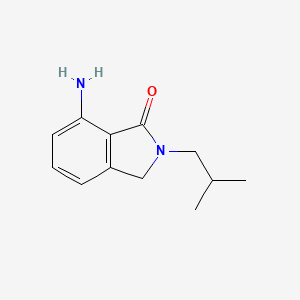
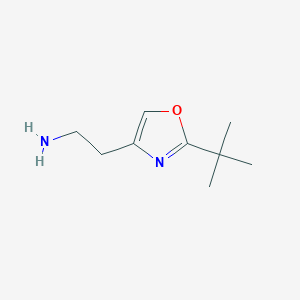
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
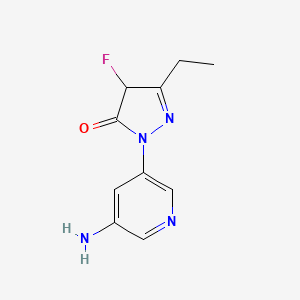
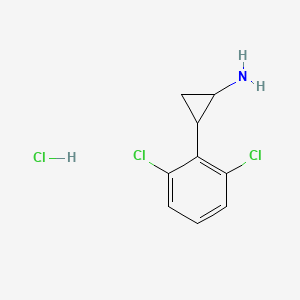
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
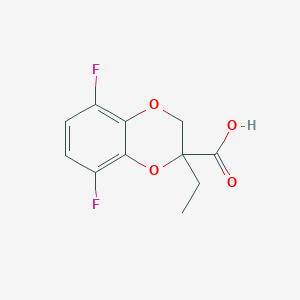
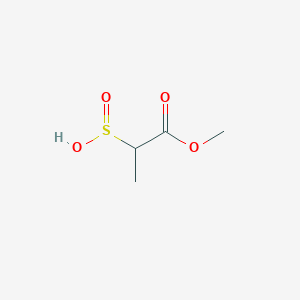

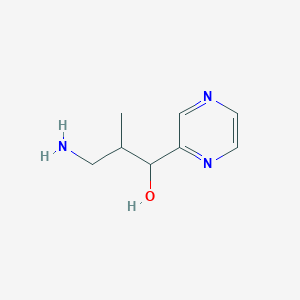
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
